5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one
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Overview
Description
5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one typically involves the reaction of trichloroacetyl isocyanate with an appropriate hydroxylamine derivative. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylamine derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different functional groups attached to the ring structure .
Scientific Research Applications
5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an antinociceptive agent, which could be useful in pain management.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis. The compound may also interact with enzymes and proteins, leading to inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: Another heterocyclic compound with similar structural features.
5-Hydroxy-5-trichloromethyl-4,5-dihydroisoxazole: A compound with a similar trichloromethyl group but different ring structure.
Uniqueness
5-Hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one is unique due to its specific ring structure and the presence of both hydroxyl and trichloromethyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
639815-71-7 |
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Molecular Formula |
C4H4Cl3NO3 |
Molecular Weight |
220.43 g/mol |
IUPAC Name |
5-hydroxy-5-(trichloromethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H4Cl3NO3/c5-4(6,7)3(10)1-2(9)8-11-3/h10H,1H2,(H,8,9) |
InChI Key |
KAGSQJDUBUSCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NOC1(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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